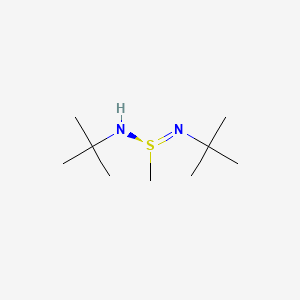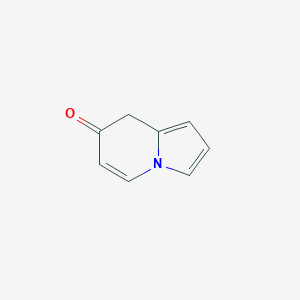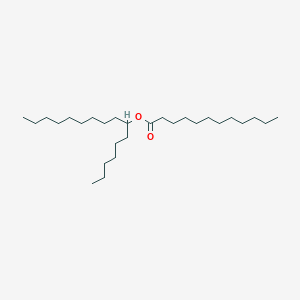oxo-lambda~5~-phosphane CAS No. 388604-48-6](/img/structure/B14242922.png)
Bis[(benzyloxy)methyl](chloromethyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzyloxy)methyloxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of benzyloxy and chloromethyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzyloxy)methyloxo-lambda~5~-phosphane typically involves the reaction of benzyloxy compounds with chloromethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of Bis(benzyloxy)methyloxo-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(benzyloxy)methyloxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Applications De Recherche Scientifique
Bis(benzyloxy)methyloxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(benzyloxy)methyloxo-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloromethyl ether: Similar in structure but lacks the phosphorus atom.
Bis(chloromethyl)ether: Contains two chloromethyl groups but no benzyloxy groups.
Phosphine oxides: Similar in terms of the phosphorus-oxygen bond but differ in the organic substituents.
Uniqueness
Bis(benzyloxy)methyloxo-lambda~5~-phosphane is unique due to the combination of benzyloxy and chloromethyl groups attached to a central phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
388604-48-6 |
|---|---|
Formule moléculaire |
C17H20ClO3P |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
[chloromethyl(phenylmethoxymethyl)phosphoryl]methoxymethylbenzene |
InChI |
InChI=1S/C17H20ClO3P/c18-13-22(19,14-20-11-16-7-3-1-4-8-16)15-21-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Clé InChI |
GQXNECBFNABKQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCP(=O)(COCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
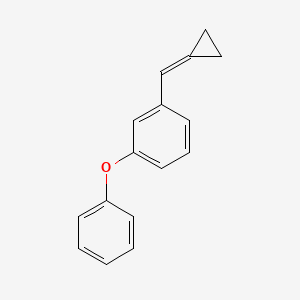


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

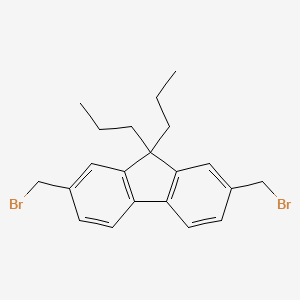
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
